N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2S/c1-19-24(26(33)31(29(19)2)22-16-10-5-11-17-22)30-23(20-12-6-3-7-13-20)18-34-27(30)28-25(32)21-14-8-4-9-15-21/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTDVIUPFAJBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CSC3=NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include phenylhydrazine, acetophenone, and thioamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound’s thiazolylidene-benzamide system distinguishes it from pyrazolone-based analogs (e.g., ), which prioritize hydrogen-bonding interactions via hydrazinecarbothioamide or propanamide groups.
- The phenyl group at C4 of the thiazole ring (target) contrasts with the 2-methoxyphenyl substitution in , which may enhance π-π stacking but reduce solubility.
Insights :
Hydrogen-Bonding and Crystallographic Trends
Table 3: Hydrogen-Bonding Parameters
Analysis :
Pharmacological Potential
- Thiazolylidene Systems : The electron-deficient thiazole ring (target) may enhance binding to enzymes like cyclooxygenase (COX), as seen in anti-inflammatory agents .
- Benzamide vs. Formamide : The benzamide group’s bulkiness (target) could improve metabolic stability compared to formamide derivatives .
Biological Activity
N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 469.4 g/mol. The IUPAC name is (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide. The presence of a pyrazole ring and thiazole moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.4 g/mol |
| IUPAC Name | (Z)-2-cyano-N-(1,5-dimethyl... |
| InChI Key | HRXMYHAWZWGGHB-JXAWBTAJSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may modulate signaling pathways associated with cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may act on specific receptors influencing cellular signaling pathways.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Anticancer Activity
Numerous studies have reported the anticancer properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds like N-benzamide derivatives have been noted for their antibacterial and antifungal activities. The thiazole ring in the structure is particularly significant as it has been associated with enhanced antimicrobial efficacy in related compounds.
Case Studies
-
In Vitro Studies : Research conducted on similar compounds demonstrated significant cytotoxic effects on breast cancer cell lines (MCF7), indicating potential use in targeted cancer therapies.
- Findings : A study showed that derivatives with thiazole rings exhibited IC50 values in the low micromolar range against MCF7 cells.
- Antibacterial Screening : A related compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
